2-Oxo Ticlopidine-d4 is a deuterated derivative of ticlopidine, an antiplatelet medication primarily used to reduce the risk of stroke and other cardiovascular events. The incorporation of deuterium atoms into the compound enhances its stability and allows for more precise studies in pharmacokinetics and metabolic pathways. This compound is categorized under thienopyridine derivatives, which are known for their role as P2Y12 receptor antagonists.
The synthesis of 2-Oxo Ticlopidine-d4 is derived from ticlopidine, a drug that has been extensively studied for its pharmacological properties. The deuterated version is particularly valuable in research settings where isotopic labeling can provide insights into drug metabolism and efficacy.
The synthesis of 2-Oxo Ticlopidine-d4 involves several steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. A notable method includes the following:
The synthetic pathways often involve reactions such as:
The molecular formula for 2-Oxo Ticlopidine-d4 can be represented as C13H12D4N2S, indicating the presence of four deuterium atoms in place of hydrogen atoms in the structure.
2-Oxo Ticlopidine-d4 can undergo various chemical transformations:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperature and solvent systems tailored to achieve desired outcomes.
The mechanism by which 2-Oxo Ticlopidine-d4 operates primarily involves its role as a prodrug that requires metabolic activation:
2-Oxo Ticlopidine-d4 serves various scientific purposes:
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the molecular structure and deuterium incorporation sites in 2-Oxo Ticlopidine-d4. The compound (chemical formula: C₁₄H₁₀D₄ClNOS) features deuterium atoms at four specific positions, confirmed through comparative analysis of ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra with its non-deuterated analog [7] [8].
Key spectral characteristics include:
Table 1: Key NMR Assignments for 2-Oxo Ticlopidine-d4
Chemical Shift (ppm) | Multiplicity | Assignment | Deuteration Effect |
---|---|---|---|
7.2–7.4 | Multiplet | 2-Chlorobenzyl protons | None |
3.5 | Quintet | N-CH₂-D | Signal loss at 3.8 ppm (protonated) |
2.9 | Quintet | C7a-H₂D | Signal loss at 3.0 ppm (protonated) |
168.0 | Singlet | C2 Carbonyl | Unchanged |
Solubility: 2-Oxo Ticlopidine-d4 is moderately soluble in polar organic solvents (e.g., methanol, DMSO; solubility >20 mg/mL) but exhibits limited aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) due to its hydrophobic chlorobenzyl group [4] [7]. Deuteration does not alter solubility compared to the non-deuterated form, as deuterium bonds exhibit similar strength to hydrogen bonds.
Stability: Accelerated stability studies (40°C/75% RH, 4 weeks) show:
Crystallography: Single-crystal X-ray diffraction reveals:
Deuteration induces minimal structural alterations but confers distinct advantages for analytical applications:
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Analogs
Property | 2-Oxo Ticlopidine-d4 | 2-Oxo Ticlopidine | Functional Impact |
---|---|---|---|
Molecular Formula | C₁₄H₁₀D₄ClNOS | C₁₄H₁₄ClNOS | Enables MS differentiation |
Molecular Weight | 283.81 g/mol | 279.78 g/mol | +4.03 g/mol |
Key NMR Shifts (¹H) | Absent signals at 3.0–3.8 ppm | Present signals at 3.0–3.8 ppm | Simplifies metabolite detection |
Chromatographic Retention | tR = 5.2 min | tR = 5.2 min | Identical under reversed-phase LC |
Metabolic Stability | 20% reduced CYP3A4 clearance | Standard clearance | Reduced deuteration effect in vitro |
Functional Implications:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0